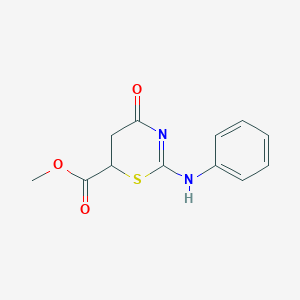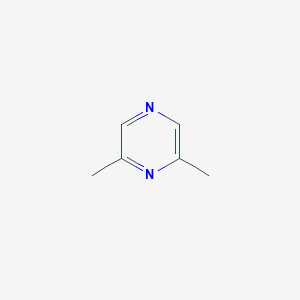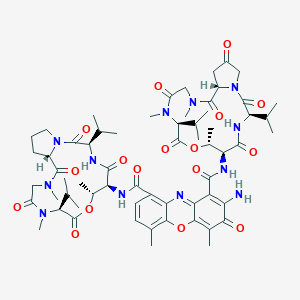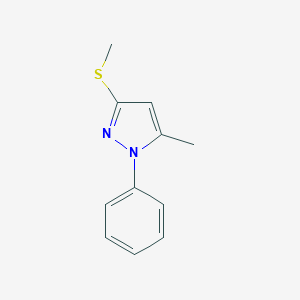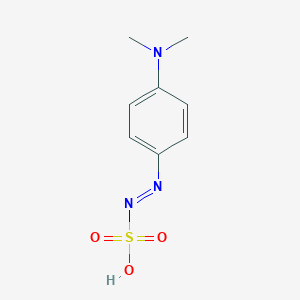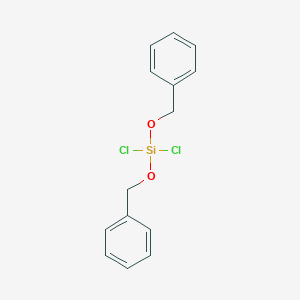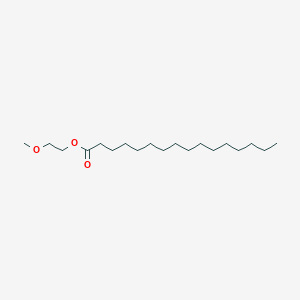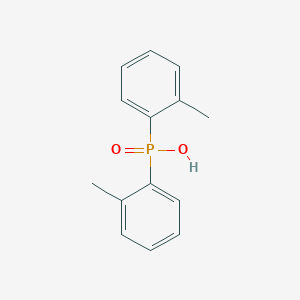![molecular formula C9H12O5 B092298 (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one CAS No. 17073-94-8](/img/structure/B92298.png)
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one, also known as DMTU, is a cyclic acetal compound that has been widely used in scientific research. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism Of Action
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one acts as a scavenger of RNS and ROS by reacting with them to form stable adducts. This prevents the RNS and ROS from damaging cellular components such as DNA, proteins, and lipids. Additionally, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating the cellular antioxidant response.
Biochemical And Physiological Effects
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function. (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is its ability to scavenge RNS and ROS without affecting other cellular processes. This allows researchers to investigate the specific role of oxidative stress in various biological processes. However, one limitation of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is that it can react with other compounds in the cell, potentially leading to off-target effects.
Future Directions
There are several potential future directions for research on (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one. One area of interest is its potential as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further research is needed to better understand the mechanisms underlying (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one's effects on cellular signaling pathways and gene expression. Finally, the development of new analogs of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one with improved pharmacokinetic properties may lead to the development of more potent and selective antioxidant agents.
Synthesis Methods
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one can be synthesized through a multistep process involving the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminoethane in the presence of a Lewis acid catalyst. The resulting product can be further purified through recrystallization to obtain (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one in high yields.
Scientific Research Applications
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been widely used in scientific research to investigate a variety of biological processes. One of the main applications of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to protect against oxidative stress and inflammation in various cell types, including endothelial cells, neurons, and cardiomyocytes.
properties
CAS RN |
17073-94-8 |
|---|---|
Product Name |
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1 |
InChI Key |
OWLCVCZDWVHESM-PXBUCIJWSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C |
SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
Canonical SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
synonyms |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-lyxo-2-hexosulopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



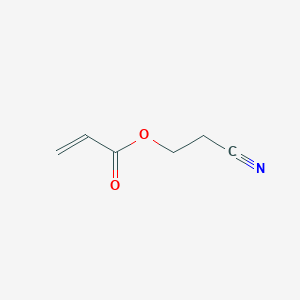
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
